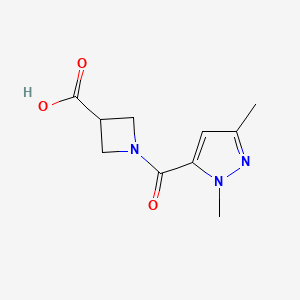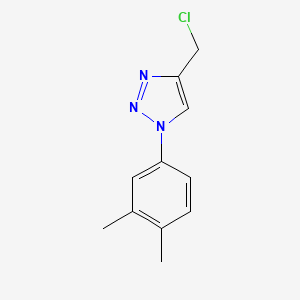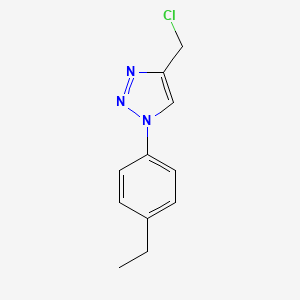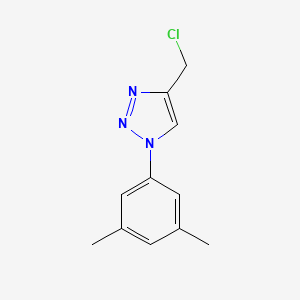
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine-3-carboxylic acid” is a complex organic compound . It is a derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid . The empirical formula is C6H8N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its empirical formula, C6H8N2O2 . The SMILES string representation is Cc1cc (C (O)=O)n ©n1 .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 208-213 °C . It has a molecular weight of 140.14 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Dye Synthesis and Applications
Research by Tao et al. (2019) explores the synthesis of carboxylic pyrazolone-based heterocyclic dyes, utilizing a variety of heterocyclic rings and substituents to produce dyes with varying absorption properties. This indicates the potential of pyrazole derivatives in the development of new dye materials with specific optical properties, which could have applications in materials science, particularly in the development of new pigments and coatings with tailored optical absorption characteristics (Tao et al., 2019).
Anticancer Activity
A study by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrates the anticancer potential of pyrazole derivatives. The synthesized compounds showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, suggesting that pyrazole derivatives could be valuable in the development of new anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activity
Research by Zaki et al. (2016) on the synthesis and biological activity of various pyrazole derivatives, including isoxazoline and pyrazolo[3,4-d]pyridazines, highlights the antimicrobial and antifungal potential of these compounds. This suggests that pyrazole derivatives can be explored for their utility in developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research (Zaki et al., 2016).
Molecular Modeling and Drug Design
The study by Shubhangi et al. (2019) on pyrazole-based drug molecules involves in silico studies to reveal their activities and interactions, particularly against S. aureus DNA gyrase. This demonstrates the role of pyrazole derivatives in molecular modeling and drug design, offering insights into their interactions with biological targets and the development of antimicrobial agents (Shubhangi et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,5-dimethylpyrazole-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-3-8(12(2)11-6)9(14)13-4-7(5-13)10(15)16/h3,7H,4-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAWJNVJONZNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)


![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)







![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)

